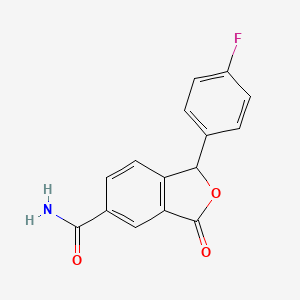

1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE

描述

1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, an isobenzofuran ring, and a carboxamide functional group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

准备方法

The synthesis of 1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE typically involves multiple steps, including the formation of the isobenzofuran ring and the introduction of the fluorophenyl group. One common synthetic route involves the following steps:

Formation of the Isobenzofuran Ring: This step often involves the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction, using a fluorobenzene derivative and an appropriate acylating agent.

Formation of the Carboxamide Group: The final step involves the conversion of the intermediate product to the carboxamide derivative through amidation reactions, typically using ammonia or an amine under suitable conditions

化学反应分析

1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used

科学研究应用

1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .

作用机制

The mechanism of action of 1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibition of Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

Induction of Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth .

相似化合物的比较

1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE can be compared with other similar compounds, such as:

Fluorinated Pyrazoles: These compounds also contain a fluorophenyl group and exhibit similar biological activities, including antimicrobial and anticancer properties.

Indole Derivatives: Indole derivatives share structural similarities and are known for their diverse biological activities, including antiviral and anti-inflammatory effects.

Oxadiazole Derivatives: These compounds have a similar heterocyclic structure and are used in various applications, including medicinal chemistry and material science .

生物活性

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxamide, also known by its CAS number 372941-46-3, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H10FNO3

- Molecular Weight : 271.24 g/mol

- IUPAC Name : 1-(4-fluorophenyl)-3-oxo-1H-2-benzofuran-5-carboxamide

- SMILES Notation : NC(=O)c1ccc2C(OC(=O)c2c1)c3ccc(F)cc3

Research indicates that this compound exhibits its biological effects primarily through modulation of specific neurotransmitter systems. The compound has been noted for its potential antidepressant properties, likely due to its influence on serotonin and norepinephrine pathways.

Pharmacological Effects

The compound has shown various pharmacological effects in preclinical studies:

- Antidepressant Activity : In animal models, it has demonstrated efficacy comparable to established antidepressants, with an effective dose (ED50) reported at 0.04 mg/kg/day for reducing liver cholesteryl esters in cholesterol-fed hamsters .

- Cholesterol Absorption Inhibition : Similar compounds have been noted for their ability to inhibit intestinal cholesterol absorption, suggesting that this compound may share this property .

Study 1: Antidepressant Efficacy

In a controlled study involving cholesterol-fed hamsters, the compound was administered to assess its impact on serum cholesterol levels and liver cholesteryl esters. Results indicated a significant reduction in both parameters compared to control groups, supporting its potential use as an antidepressant and lipid-lowering agent .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted to evaluate the effects of various substituents on the phenyl ring of similar compounds. The introduction of fluorine atoms was found to enhance the biological activity significantly, corroborating the importance of molecular modifications in drug design .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

1-(4-fluorophenyl)-3-oxo-1H-2-benzofuran-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO3/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20-13/h1-7,13H,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZPFXMISWZNCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C3=C(C=C(C=C3)C(=O)N)C(=O)O2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675908 | |

| Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372941-46-3 | |

| Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。